![molecular formula C21H18N4O3 B2566919 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea CAS No. 941895-56-3](/img/no-structure.png)
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea
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Description
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea, also known as Furosemide, is a potent diuretic used to treat various medical conditions such as hypertension, edema, and congestive heart failure. This compound is highly effective in promoting the excretion of excess water and salt from the body. The purpose of
Scientific Research Applications
These applications highlight the versatility and potential impact of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea across different scientific domains. Further research will uncover additional uses and refine our understanding of its properties. 🌟
- Wang, Z., Zhou, L., He, P., & Qin, Y. (2024). (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. Molbank, 2024(2), M1818
- Benfodda et al. (2021). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones. Molecules, 26(9), 2637
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-furancarboxaldehyde with anthranilic acid to form 3-(furan-2-ylmethyl)anthranilic acid. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with 3-methylphenyl isocyanate to form the urea derivative. Finally, the quinazoline ring is formed by reacting the urea derivative with 2-aminobenzoic acid in the presence of acetic anhydride and a catalyst.", "Starting Materials": [ "2-furancarboxaldehyde", "anthranilic acid", "ethyl chloroformate", "3-methylphenyl isocyanate", "2-aminobenzoic acid", "acetic anhydride", "catalyst" ], "Reaction": [ "Reaction 1: 2-furancarboxaldehyde + anthranilic acid → 3-(furan-2-ylmethyl)anthranilic acid", "Reaction 2: 3-(furan-2-ylmethyl)anthranilic acid + ethyl chloroformate → ethyl 3-(furan-2-ylmethyl)anthranilate", "Reaction 3: ethyl 3-(furan-2-ylmethyl)anthranilate + 3-methylphenyl isocyanate → 1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea", "Reaction 4: 1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea + 2-aminobenzoic acid + acetic anhydride + catalyst → 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea" ] } | |
CAS RN |
941895-56-3 |
Product Name |
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
Molecular Formula |
C21H18N4O3 |
Molecular Weight |
374.4 |
IUPAC Name |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C21H18N4O3/c1-14-6-4-7-15(12-14)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-28-16/h2-12H,13H2,1H3,(H2,22,24,26) |
InChI Key |
MTYFBKNCQQJSHB-LYBHJNIJSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
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